
2-Butoxy-3-nitro-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-3-nitro-pyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a butoxy group at the second position and a nitro group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-nitro-pyridine typically involves the nitration of 2-butoxypyridine. One common method is the reaction of 2-butoxypyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water. This method yields 3-nitro-2-butoxypyridine with moderate efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer nitrating agents and solvents can improve the overall efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-3-nitro-pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-butoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butoxy-3-nitro-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butoxy-3-nitro-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the butoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects.
Comparaison Avec Des Composés Similaires
2-Butoxy-3-nitro-pyridine can be compared with other nitropyridines such as:
3-Nitropyridine: Lacks the butoxy group, leading to different chemical and biological properties.
2-Methoxy-3-nitropyridine: Contains a methoxy group instead of a butoxy group, resulting in different reactivity and applications.
2-Ethoxy-3-nitropyridine:
The uniqueness of this compound lies in the presence of the butoxy group, which can enhance its solubility in organic solvents and influence its interactions with biological targets.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-butoxy-3-nitropyridine |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-7-14-9-8(11(12)13)5-4-6-10-9/h4-6H,2-3,7H2,1H3 |
Clé InChI |
BFRQOIKUVZPNNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=CC=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
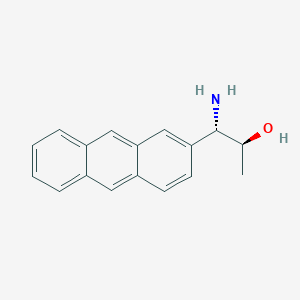
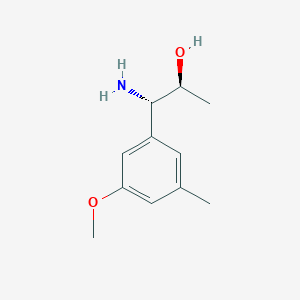
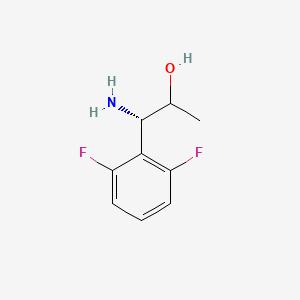
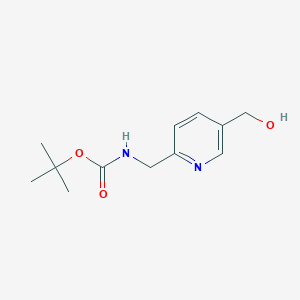
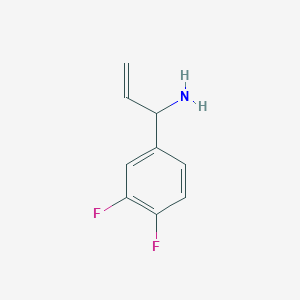
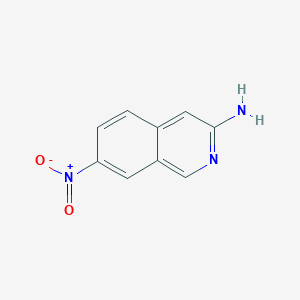


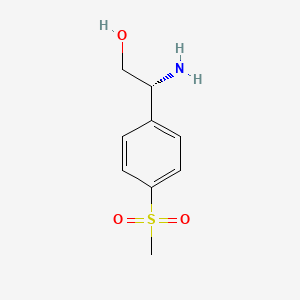

![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
